7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde
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Overview
Description
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is known for its unique structure, which includes a difluorobenzo[d][1,3]dioxole core with a dimethylaminomethyl group and a carbaldehyde functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with dimethylaminomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may involve the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid.
Reduction: 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dimethylaminomethyl group may enhance its binding affinity to certain targets, while the difluorobenzo[d][1,3]dioxole core may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-methylpropanol: A compound with a similar dimethylamino group but different core structure.
Methylamino- and dimethylaminoquinolines: Compounds with similar amino groups but different heterocyclic cores.
Uniqueness
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is unique due to its combination of a difluorobenzo[d][1,3]dioxole core and a dimethylaminomethyl group. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
Properties
IUPAC Name |
7-[(dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-14(2)5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSYXYGFVCPDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=C(C=C1)C=O)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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